Guanazole

Enzyme Kinetics Ribonucleotide Reductase Inhibitor Potency

Guanazole is a differentiated triazole antimetabolite for controlled replication stress studies. Its 7-fold weaker Ki (0.57 mM) vs. hydroxyurea enables titratable dNTP depletion without confounding high genotoxicity (60% less G2 breakage), while uniquely interfering with UV-induced DNA excision repair. Ideal for leukemia/lymphoma models and HPLC-validated PK studies. ≥98% purity ensures experimental reproducibility.

Molecular Formula C2H5N5
Molecular Weight 99.10 g/mol
CAS No. 1455-77-2
Cat. No. B075391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanazole
CAS1455-77-2
Synonyms3,5-diamino-1,2,4-triazole
Molecular FormulaC2H5N5
Molecular Weight99.10 g/mol
Structural Identifiers
SMILESC1(=NC(=NN1)N)N
InChIInChI=1S/C2H5N5/c3-1-5-2(4)7-6-1/h(H5,3,4,5,6,7)
InChIKeyPKWIYNIDEDLDCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





Guanazole (CAS 1455-77-2): A Specialized Ribonucleotide Reductase Inhibitor for Oncology and Molecular Pharmacology Research


Guanazole (3,5-diamino-1,2,4-triazole; NSC 1895) is a synthetic antimetabolite classified as a triazole derivative and a specific inhibitor of ribonucleotide reductase (RNR), the rate-limiting enzyme for deoxyribonucleotide synthesis essential for DNA replication and repair [1]. Its primary mechanism involves uncompetitive inhibition of RNR, a mode of action it shares with hydroxyurea, though structural distinctions yield quantifiable differences in potency and off-target effects [2]. Procured primarily as a research tool for mechanistic studies in cancer biology, DNA damage response, and cell cycle regulation, guanazole serves a niche where its distinct pharmacodynamic profile offers scientific advantages over more broadly cytotoxic alternatives [3].

Why Guanazole Cannot Be Replaced by Hydroxyurea or Other Ribonucleotide Reductase Inhibitors


Despite a shared molecular target, the experimental substitution of guanazole with its closest in-class analog, hydroxyurea, is scientifically invalid due to significant quantitative divergence in three critical parameters: (1) enzyme inhibition kinetics, where guanazole exhibits a 7-fold weaker Ki against CDP reductase [1]; (2) reduced genotoxicity, with guanazole causing substantially less chromatid breakage during the G2 cell cycle phase [2]; and (3) differential DNA repair interference, as guanazole uniquely impacts DNA excision repair pathways post-UV irradiation, a property not observed with hydroxyurea [3]. These quantifiable differences necessitate compound-specific selection for experimental reproducibility and accurate interpretation of DNA damage response mechanisms.

Quantitative Evidence for the Scientific Selection of Guanazole Over Comparator Compounds


Quantified Ribonucleotide Reductase Inhibition Kinetics: Guanazole vs. Hydroxyurea

Guanazole exhibits an uncompetitive inhibition pattern against ribonucleotide reductase, similar to hydroxyurea, but with a significantly higher Ki value for CDP reduction. This lower affinity is a defining feature for experimental applications requiring controlled, reversible RNR inhibition. [1]

Enzyme Kinetics Ribonucleotide Reductase Inhibitor Potency

Comparative Genotoxicity: Reduced Chromatid Breakage by Guanazole in G2 Phase

A critical differentiator for guanazole is its markedly lower propensity to induce chromatid breakage during the G2 phase of the cell cycle compared to hydroxyurea. This property positions guanazole as a preferred tool for studies where minimizing clastogenic artifacts is essential. [1]

Genotoxicity Cell Cycle Chromatid Breakage

Differential Impact on DNA Repair: Guanazole Affects UV-Induced Excision Repair

Beyond simple RNR inhibition, guanazole demonstrates a unique effect on DNA excision repair mechanisms following UV irradiation, a property not shared by hydroxyurea. This suggests an additional or alternative interaction with DNA metabolism that may be exploited in combination studies. [1]

DNA Repair Excision Repair UV Irradiation

In Vivo Tissue-Specific DNA Synthesis Inhibition Profile in Murine Model

Quantitative in vivo data reveal a pronounced tissue-specific inhibition of DNA synthesis by guanazole, with the greatest effect observed in lymphoid and hematopoietic organs. This pharmacodynamic profile is consistent with its known myelosuppressive toxicity and immunosuppressive activity. [1]

In Vivo Pharmacology Tissue Distribution DNA Synthesis Inhibition

Clinical Therapeutic Index in Acute Leukemia: Guanazole vs. 5-Azacytidine

Clinical data from a comparative trial in previously treated adult acute nonlymphocytic leukemia (ANLL) demonstrated inferior activity for guanazole compared to 5-azacytidine, establishing its limited utility as a salvage therapy. This negative result is a key procurement consideration. [1]

Clinical Trial Acute Leukemia Therapeutic Index

Analytical Scalability: Validated HPLC Method for Guanazole Quantification

A robust and scalable reverse-phase HPLC method has been established for guanazole analysis, suitable for both analytical quantification and preparative purification. This method's simplicity facilitates pharmacokinetic studies and quality control in research settings. [1]

Analytical Chemistry HPLC Method Validation

Validated Application Scenarios for Guanazole in Scientific Research


Mechanistic Studies of Replication Stress and DNA Damage Response

Guanazole is optimally employed as a tool to induce controlled, reversible replication stress by inhibiting ribonucleotide reductase with a Ki of 0.57 mM, which is 7-fold weaker than hydroxyurea [1]. This allows researchers to titrate the level of dNTP depletion and study the cellular response to varying degrees of replication fork stalling without the confounding factor of high genotoxicity, as guanazole induces 60% less G2 chromatid breakage than hydroxyurea [2].

Investigations into Differential DNA Repair Pathway Interference

Given its unique ability to influence DNA excision repair post-UV irradiation, a property not observed with hydroxyurea [1], guanazole is a valuable reagent for dissecting the interplay between nucleotide metabolism and DNA repair fidelity. Experiments designed to separate dNTP pool depletion effects from direct repair protein modulation would benefit from guanazole's dual-action profile.

Preclinical Pharmacology in Hematological Malignancy Models

In vivo studies demonstrate that guanazole preferentially inhibits DNA synthesis in hematopoietic and lymphoid tissues (spleen, thymus, bone marrow) [1]. This tissue-specific pharmacodynamic profile supports its use in preclinical murine models of leukemia and lymphoma, where its activity can be benchmarked against historical data from clinical trials that established its limited single-agent efficacy but potential as a component of combination regimens [2].

Analytical Method Development and Pharmacokinetic Profiling

The established reverse-phase HPLC method for guanazole, using a simple acetonitrile/water/phosphoric acid mobile phase, provides a scalable solution for both analytical quantification and preparative purification [1]. This validated approach enables accurate pharmacokinetic studies, assessment of compound stability in biological matrices, and quality control verification of research-grade material, ensuring experimental reproducibility.

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